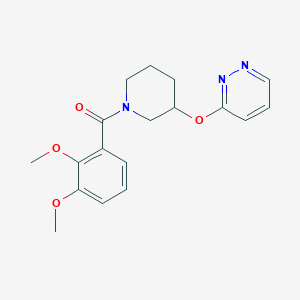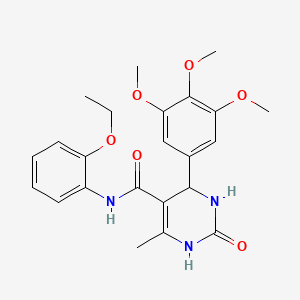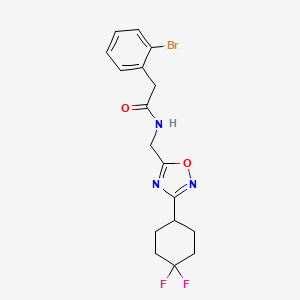
(2,3-Dimethoxyphenyl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,3-Dimethoxyphenyl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C18H21N3O4 and a molecular weight of 343.383. It is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
While specific chemical reactions involving “(2,3-Dimethoxyphenyl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” were not found, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound (2,3-Dimethoxyphenyl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a subject of interest in chemical synthesis and structural analysis. Studies have investigated its reactions and potential as a building block for more complex molecules. For instance, research on the synthesis and structure of dioxidovanadium(V) complexes with hydrazone ligands highlights the potential catalytic activities of such compounds in the aerial oxidation of L-ascorbic acid (Mondal, Drew, & Ghosh, 2010). Additionally, the reaction dynamics of monodentate ligands under aqueous conditions, involving piperidine, offer insights into the complex interactions and potential applications in catalysis and synthesis (Franklin et al., 2008).
Molecular Interactions and Antagonist Activities
The molecular interactions of closely related piperidine derivatives with receptors have been extensively studied, providing a framework for understanding the potential biological activities of (2,3-Dimethoxyphenyl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone. Research into the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its interaction with the CB1 cannabinoid receptor offers insights into the molecular basis of receptor-ligand interactions and the potential therapeutic applications of piperidine derivatives (Shim et al., 2002).
Antioxidant Potency and Biological Activities
The antioxidant potency and potential biological activities of piperidine derivatives have been a focus of several studies. For example, the synthesis and study of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one revealed significant antioxidant efficacy, suggesting the utility of such compounds in therapeutic applications (Dineshkumar & Parthiban, 2022). Similarly, research on dimethoxyphenol oxidase activity across different microbial blue multicopper proteins, using substrates like 2,6-dimethoxyphenol, indicates the broad biological relevance and potential applications of dimethoxyphenyl derivatives in enzymatic studies (Solano et al., 2001).
Orientations Futures
Piperidine derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “(2,3-Dimethoxyphenyl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone”, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
(2,3-dimethoxyphenyl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-8-3-7-14(17(15)24-2)18(22)21-11-5-6-13(12-21)25-16-9-4-10-19-20-16/h3-4,7-10,13H,5-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPNMPAKNCZDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxyphenyl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-{2-[2-(4-bromoanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2679689.png)

![[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B2679692.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride](/img/structure/B2679694.png)
![(1Z)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide](/img/structure/B2679696.png)
![N-(benzoyloxy)-N-{[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2679697.png)
![6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2679698.png)




![2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine](/img/structure/B2679707.png)
![ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2679709.png)